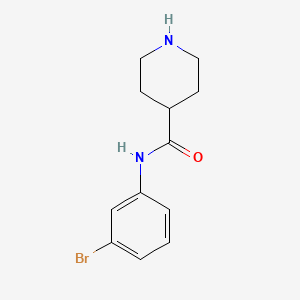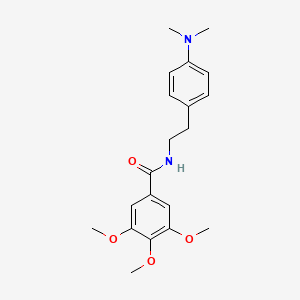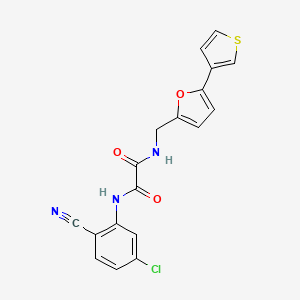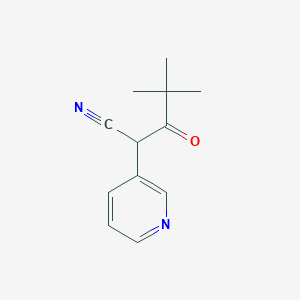
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one” is a chemical compound that contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The compound also contains a 2,4-dichlorophenyl group, which is a derivative of phenol containing two chlorine atoms .
Synthesis Analysis
The synthesis of dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives has been reported in the literature . The solid-state architecture of these isomers is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one” has been characterized using X-ray characterization, Hirshfeld surface analysis, and DFT calculations . The different assemblies and synthons have been studied using Hirshfeld surface analysis and by computing their interaction energies and different contributions (electrostatic, polarization, dispersion, and repulsion) .
Scientific Research Applications
Antibacterial Properties
- Antibacterial Activity: One compound structurally similar to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, specifically 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, has been identified as a potent antibacterial agent. Its design intends to act as a pro-drug, releasing a lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).
Enzymatic Activity in Bioremediation
- Degradation of Environmental Pollutants: An enzyme known as 2,4-Dichlorophenol hydroxylase, which is involved in the degradation of 2,4-dichlorophenoxyacetic acid, a compound related to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, has been studied for its role in bioremediation. This enzyme is key in the hydroxylation step of degradation in bacteria, demonstrating the potential of related compounds in environmental clean-up processes (Beadle & Smith, 1982).
Molecular Structure Analysis
- Crystal Structure Analysis: The compound 3-(2,4-Dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, closely related to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, has been synthesized and its crystal structure determined. This type of structural analysis contributes to understanding the molecular properties and potential applications of related compounds (Zhao et al., 2009).
Inhibitory Activity in Biological Systems
- Respiratory Chain Inhibition in Yeasts: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, a derivative of the compound , has been shown to inhibit the transport of electrons between cytochromes b and c1 in the respiratory chain of Saccharomyces cerevisiae, suggesting potential applications in studying and influencing metabolic pathways in yeasts and possibly other organisms (Convent & Briquet, 1978).
Photochemical and Photocatalytic Studies
- Photochemical Reactions: 2,4-Dichlorophenol, a structurally related compound, has been extensively studied in photocatalyzed oxidation processes. These studies indicate the potential of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one in similar photocatalytic applications, particularly in environmental remediation contexts (Tang & Huang, 1995).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-9-2-4-11(13(17)6-9)12-5-8-1-3-10(18)7-14(8)20-15(12)19/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLCJPSUKHSVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)
![3-(3,4-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436083.png)

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)
![1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2436092.png)

![1-[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2436094.png)
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)

![3-[(2-Hydroxyethane)sulfonyl]acetic acid](/img/structure/B2436101.png)

